2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Overview
Description
2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group at the 2-position and two methyl groups at the 5 and 7 positions.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 4-chloroaniline with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine: This compound lacks one of the methyl groups present in this compound, which may affect its biological activity and chemical properties.
2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine:
2-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine: This compound lacks both methyl groups, which can significantly alter its chemical behavior and biological activity compared to this compound
Properties
IUPAC Name |
2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEXBHPZEQDICK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324067 | |
Record name | 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671865 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331422-58-3 | |
Record name | 2-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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